Cas no 733776-42-6 (3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-)

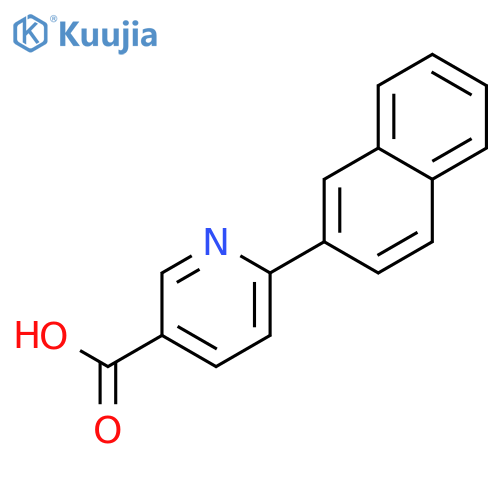

733776-42-6 structure

商品名:3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-

CAS番号:733776-42-6

MF:C16H11NO2

メガワット:249.264044046402

MDL:MFCD18317656

CID:559506

PubChem ID:53223524

3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-

- 6-(6-Methoxynaphthalen-2-yl)-nicotinic acid

- 6-(Naphthalen-2-yl)-nicotinic acid

- 6-naphthalen-2-ylpyridine-3-carboxylic acid

- 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid

- 6-(Naphthalen-2-yl)nicotinic acid, 95%

- MFCD18317656

- 6-(NAPHTHALEN-2-YL)NICOTINIC ACID

- DTXSID301258203

- 6-(NAPHTHALEN-2-YL)PYRIDINE-3-CARBOXYLIC ACID

- 733776-42-6

-

- MDL: MFCD18317656

- インチ: InChI=1S/C16H11NO2/c18-16(19)14-7-8-15(17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)

- InChIKey: PCRZTIAUVCOQSW-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)C(=O)O

計算された属性

- せいみつぶんしりょう: 279.09000

- どういたいしつりょう: 249.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

- PSA: 59.42000

- LogP: 3.60860

3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB324326-5 g |

6-(Naphthalen-2-yl)nicotinic acid, 95%; . |

733776-42-6 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB324326-5g |

6-(Naphthalen-2-yl)nicotinic acid, 95%; . |

733776-42-6 | 95% | 5g |

€1159.00 | 2025-02-21 |

3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)- 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

733776-42-6 (3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-) 関連製品

- 887976-22-9(6-(3-methylphenyl)pyridine-3-carboxylic acid)

- 29051-44-3(6-Phenylnicotinic acid)

- 521074-77-1(6-(4-methylphenyl)pyridine-3-carboxylic acid)

- 175153-32-9(6-(2-methylphenyl)pyridine-3-carboxylic acid)

- 5059-52-9(2,3'-bipyridine-5-carboxylic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:733776-42-6)3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-

清らかである:99%

はかる:5g

価格 ($):687.0